Methyl 2-bromo-6-fluoro-3-nitrobenzoate
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Overview
Description
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-fluoro-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-bromo-6-fluorobenzoate, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Amines: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is utilized in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: For the development of potential drug candidates, especially those targeting specific biological pathways.
Material Science: In the design and synthesis of novel materials with unique properties.
Chemical Biology: As a probe to study biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-fluoro-3-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceutical research, its biological activity may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-3-nitrobenzoate
- Methyl 2-bromo-3-nitrobenzoate
- Methyl 2,6-difluoro-3-nitrobenzoate
Uniqueness
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate structure. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes. The presence of both bromine and fluorine allows for selective functionalization and modification, which can be advantageous in the design of complex molecules.
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVFWPLPCMZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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